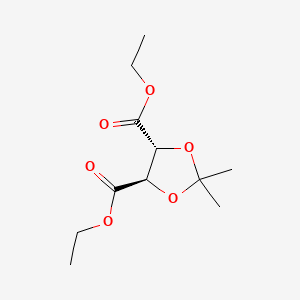
4-Chloro-3-methylpicolinaldehyde
Vue d'ensemble
Description
“4-Chloro-3-methylpicolinaldehyde” is a chemical compound with the formula C7H6ClNO and a molecular weight of 155.58 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact structure would require more detailed analysis or experimental data.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 155.58 and a density of 1.3±0.1 g/cm3 . The boiling point is 231.3±35.0 °C at 760 mmHg .
Applications De Recherche Scientifique
Spectrometric Determination : 4-Chloro-3-methylpicolinaldehyde has been used in spectrometric determination. It aids in the liquid-liquid extraction of ions for atomic absorption spectrometry, improving sensitivity and selectivity in detecting certain compounds, such as perchlorate in biological samples (Gallego & Valcárcel, 1985).
Synthesis of Optical and Thermal Materials : It serves as a precursor in synthesizing materials with desirable optical and thermal properties. For instance, its derivatives have been used in creating aluminum and zinc complexes with enhanced thermal stability and improved processability, emitting blue-green light useful in various applications (Barberis & Mikroyannidis, 2006).
Analytical Reagent : The compound and its derivatives function as analytical reagents. They react with metal ions to form colored chelates, useful in spectrophotometric analysis for detecting various substances (Otomo & Kodama, 1973).
Antitumor Drug Synthesis : this compound is used in synthesizing intermediates for antitumor drugs. This showcases its relevance in pharmaceutical research and drug development (Jian-wen, 2012).
In Situ Reaction Studies : The compound is studied for its behavior in 'in situ' reactions, particularly in solution. Understanding these reactions is vital in fields like coordination chemistry and complex formation (Valcárcel & Pino, 1973).
Photoluminescence and Fluorescence : Research has also focused on the photoluminescence and fluorescence properties of compounds derived from this compound. This is significant in developing materials for sensing, imaging, and light-emitting devices (Gatti et al., 1997).
Novel Syntheses and Transformations : Various syntheses and transformations involving this compound have been explored, leading to the creation of new compounds with potential applications in different scientific fields (Aleksanyan, Sargsyan & Panosyan, 2011).
Orientations Futures
While specific future directions for “4-Chloro-3-methylpicolinaldehyde” are not available, it’s worth noting that research in the field of chemistry is moving towards sustainable development and cleaner chemical processes . This compound, like many others, could play a role in these future directions.
Propriétés
IUPAC Name |
4-chloro-3-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-6(8)2-3-9-7(5)4-10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKVDOPWSOTGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Chlorobenzo[d]oxazol-2-amine hydrochloride](/img/structure/B3146392.png)
![7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B3146411.png)







